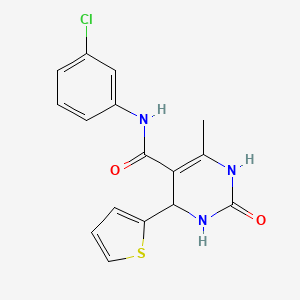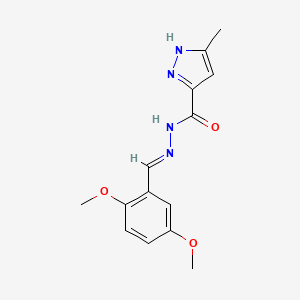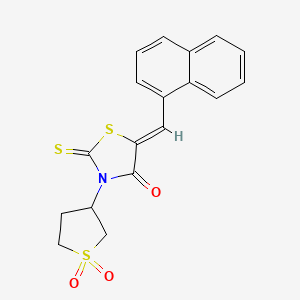
2,7-dimethyl-N-(4-methylphenyl)-1,2,3,4-tetrahydro-4-quinolinamine
Descripción general
Descripción
2,7-dimethyl-N-(4-methylphenyl)-1,2,3,4-tetrahydro-4-quinolinamine, also known as DMQX, is a potent and selective antagonist of the ionotropic glutamate receptor subtypes kainate and AMPA. DMQX has been widely used in scientific research to investigate the role of these receptors in various physiological and pathological processes.
Mecanismo De Acción
2,7-dimethyl-N-(4-methylphenyl)-1,2,3,4-tetrahydro-4-quinolinamine acts as a competitive antagonist of kainate and AMPA receptors. It binds to the receptor in a non-competitive manner, blocking the ion channel and preventing the influx of calcium ions into the cell. This leads to a decrease in the excitatory postsynaptic potential and a reduction in neurotransmitter release.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. For example, this compound has been shown to reduce the frequency and amplitude of excitatory postsynaptic potentials in hippocampal neurons. This compound has also been shown to reduce the severity of seizures in animal models of epilepsy. In addition, this compound has been shown to have neuroprotective effects in animal models of stroke and neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,7-dimethyl-N-(4-methylphenyl)-1,2,3,4-tetrahydro-4-quinolinamine has several advantages for lab experiments. It is a highly potent and selective antagonist of kainate and AMPA receptors, making it a valuable tool for investigating the role of these receptors in various physiological and pathological processes. In addition, this compound has a long half-life, allowing for prolonged exposure to the drug. However, this compound also has some limitations. It can be toxic at high concentrations and can have off-target effects on other receptors. Therefore, careful dose-response experiments are necessary to ensure that the effects observed are specific to kainate and AMPA receptors.
Direcciones Futuras
There are several future directions for research on 2,7-dimethyl-N-(4-methylphenyl)-1,2,3,4-tetrahydro-4-quinolinamine. One area of interest is the role of kainate and AMPA receptors in pain processing. This compound has been shown to reduce pain in animal models, suggesting that these receptors may be potential targets for pain relief. Another area of interest is the development of more selective and potent antagonists of kainate and AMPA receptors. Finally, the use of this compound in combination with other drugs may provide new insights into the role of these receptors in various physiological and pathological processes.
Aplicaciones Científicas De Investigación
2,7-dimethyl-N-(4-methylphenyl)-1,2,3,4-tetrahydro-4-quinolinamine has been widely used in scientific research to investigate the role of kainate and AMPA receptors in various physiological and pathological processes. For example, this compound has been used to study the role of kainate receptors in synaptic plasticity, learning, and memory. This compound has also been used to investigate the role of AMPA receptors in epilepsy, stroke, and neurodegenerative diseases.
Propiedades
IUPAC Name |
2,7-dimethyl-N-(4-methylphenyl)-1,2,3,4-tetrahydroquinolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2/c1-12-4-7-15(8-5-12)20-18-11-14(3)19-17-10-13(2)6-9-16(17)18/h4-10,14,18-20H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDFKIUGLLHVTSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=C(N1)C=C(C=C2)C)NC3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(3-phenyl-2-propen-1-ylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3896293.png)
![N-[1-(1-azepanylcarbonyl)-2-(4-bromophenyl)vinyl]-2-thiophenecarboxamide](/img/structure/B3896300.png)

![3-[5-(4-chlorophenyl)-2-furyl]-1-(4-nitrophenyl)-2-propen-1-one](/img/structure/B3896311.png)


![5-bromo-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B3896323.png)
![N-[1-(1-azepanylcarbonyl)-2-(3,4-dimethoxyphenyl)vinyl]-4-tert-butylbenzamide](/img/structure/B3896327.png)
![5-amino-3-[2-(3-bromo-5-ethoxy-4-methoxyphenyl)-1-cyanovinyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B3896356.png)

![2-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3896370.png)
![ethyl 4-{[2-(benzoylamino)-3-(3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B3896372.png)
